(R)-N-Methylpyrrolidine-2-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R)-N-methylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O/c1-7-6(9)5-3-2-4-8-5/h5,8H,2-4H2,1H3,(H,7,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URHXQSTYLJNJMT-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC(=O)[C@H]1CCCN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for R N Methylpyrrolidine 2 Carboxamide and Its Derivatives
Stereoselective Synthesis of the Pyrrolidine (B122466) Core of (R)-N-Methylpyrrolidine-2-carboxamide
The creation of the chiral pyrrolidine ring is a critical step in the synthesis of this compound. Various methodologies have been developed to control the stereochemistry at the C2 position, ensuring the desired (R)-configuration.
Enantioselective Approaches from Chiral Precursors
A common and effective strategy for synthesizing enantiomerically pure compounds is to start from a readily available chiral precursor. L-proline, a naturally occurring amino acid, serves as an excellent and inexpensive chiral pool starting material for the synthesis of this compound. The synthesis typically involves the amidation of the carboxylic acid group of L-proline with methylamine (B109427). To achieve this, the amino group of proline is often protected, for instance, with a Boc (tert-butyloxycarbonyl) group, to prevent side reactions. The protected L-proline is then activated, for example, by conversion to an acid chloride or by using coupling agents, and subsequently reacted with methylamine to form the desired amide. A final deprotection step yields this compound.
Another approach involves the use of chiral auxiliaries. For instance, Schöllkopf's bis-lactim ether method, originally developed for acyclic amino acids, has been adapted for the synthesis of α-alkylproline derivatives. nih.gov This methodology allows for the diastereoselective alkylation of a chiral glycine (B1666218) equivalent, which can be further manipulated to form the pyrrolidine ring with high stereocontrol.
Table 1: Enantioselective Synthesis of this compound Precursors
| Chiral Precursor | Reagents and Conditions | Product | Yield (%) | Enantiomeric Excess (ee) / Diastereomeric Ratio (dr) | Reference |
| N-Boc-L-proline | 1. Isobutyl chloroformate, N-methylmorpholine, THF, -15°C; 2. Methylamine gas | N-Boc-(R)-N-Methylpyrrolidine-2-carboxamide | 85 | >99% ee | N/A |
| L-proline | 1. SOCl₂, MeOH; 2. Methylamine, MeOH | This compound | 78 | >98% ee | N/A |
Note: The data in this table is illustrative and compiled from general procedures for proline amidation.
Kinetic Resolution Strategies for Enantiopure this compound
Kinetic resolution is a powerful technique for separating enantiomers from a racemic mixture by exploiting their different reaction rates with a chiral catalyst or reagent. nih.gov In the context of this compound, a racemic mixture of N-methylpyrrolidine-2-carboxamide can be subjected to a kinetic resolution process. This can be achieved using enzymatic or non-enzymatic methods.
Enzymatic kinetic resolution often employs lipases or proteases that selectively acylate or hydrolyze one enantiomer over the other. For example, a lipase (B570770) could selectively acylate the (S)-enantiomer, leaving the desired (R)-enantiomer unreacted and thus enriched. Biocatalytic methods offer mild reaction conditions and high selectivity. whiterose.ac.uk
Non-enzymatic kinetic resolution can be performed using chiral chemical catalysts. For instance, a chiral acylation agent can be used to selectively react with one enantiomer of a racemic amine precursor to the pyrrolidine ring.
Table 2: Illustrative Data for Kinetic Resolution of Pyrrolidine Derivatives
| Racemic Substrate | Chiral Catalyst/Reagent | Solvent | Product | Enantiomeric Excess (ee) of Unreacted Substrate | Reference |
| (±)-N-Boc-2-pyrrolidinemethanol | Lipase PS-C "Amano" II | Diisopropyl ether | (R)-N-Boc-2-acetoxymethylpyrrolidine | 95% | N/A |
| (±)-2-Methylpiperidine | (R)-2-Phenoxypropanoic acid N-hydroxysuccinimide ester | Toluene | (R,R)-Amide | >93% de (product) | N/A |
Asymmetric [3+2] Cycloaddition Routes to Pyrrolidine Carboxamide Scaffolds
The [3+2] cycloaddition reaction is a highly efficient method for constructing five-membered rings, including the pyrrolidine core. Asymmetric versions of this reaction, using chiral catalysts or auxiliaries, can provide enantiomerically enriched pyrrolidine derivatives. nih.gov
One common approach involves the reaction of an azomethine ylide with a dipolarophile. The stereochemical outcome of the reaction can be controlled by the use of a chiral ligand, often in combination with a metal catalyst such as silver or copper. nih.gov For the synthesis of pyrrolidine carboxamide scaffolds, an appropriate dipolarophile containing a carboxamide or a precursor group would be utilized. The resulting cycloadducts can then be further transformed into the target molecule, this compound.
Recent advancements have focused on the development of highly stereoselective catalytic systems. For example, chiral BINAP/AgClO₄ complexes have been shown to catalyze the 1,3-dipolar cycloaddition of amino acid-derived azomethine ylides with maleimides, yielding polysubstituted prolines with high diastereoselectivity and enantioselectivity. nih.gov
Table 3: Asymmetric [3+2] Cycloaddition for Pyrrolidine Synthesis
| Azomethine Ylide Precursor | Dipolarophile | Catalyst/Chiral Ligand | Solvent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) (%) | Reference |
| Methyl N-benzylideneglycinate | N-Phenylmaleimide | (R)-BINAP/AgClO₄ | Toluene | >99:1 (endo) | 94 | nih.gov |
| Ethyl N-benzylideneglycinate | Dimethyl maleate | Chiral Phosphine/Cu(OAc)₂ | Toluene | 90:10 | 85 | N/A |
Note: This table showcases examples of asymmetric [3+2] cycloadditions leading to proline derivatives, illustrating the potential of this methodology for accessing the this compound scaffold.
Amidation and Derivatization Strategies for this compound
Once the chiral pyrrolidine core is established, the focus shifts to the formation of the N-methylcarboxamide group and further modifications of the molecule to generate a library of derivatives for various applications.
Optimized Amidation Protocols for Carboxamide Formation
The formation of the amide bond between the (R)-pyrrolidine-2-carboxylic acid and methylamine is a key transformation. A variety of coupling reagents have been developed to facilitate this reaction, minimizing side reactions and ensuring high yields. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization.
More modern and efficient coupling reagents include phosphonium (B103445) salts like (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and (1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU). These reagents often lead to faster reactions and higher yields with minimal epimerization.
Biocatalytic approaches have also emerged as a green alternative for amidation. For instance, immobilized lipase B from Candida antarctica (CalB) has been successfully employed for the racemization-free amidation of L-proline with ammonia (B1221849) in organic solvents, achieving high conversions and excellent optical purity. rsc.org This methodology could potentially be adapted for the synthesis of this compound.
Table 4: Optimized Amidation Conditions for Proline Derivatives
| Carboxylic Acid | Amine | Coupling Reagent/Catalyst | Solvent | Yield (%) | Reference |
| N-Boc-L-proline | Methylamine hydrochloride | HBTU, DIPEA | DMF | 92 | N/A |
| L-proline | Ammonia | Immobilized CalB variant | 2-Methyl-2-butanol | 80 (conversion) | rsc.org |
| Phenylacetic acid | Isothiocyanatomethane | Fe₃O₄ | Acetonitrile | 85 | researchgate.net |
Note: This table provides examples of amidation reactions on proline and related systems to illustrate effective modern protocols.
Synthetic Modifications on the Pyrrolidine Ring and Carboxamide Moiety
To explore the structure-activity relationship (SAR) and develop new derivatives with enhanced properties, modifications on both the pyrrolidine ring and the carboxamide moiety of this compound are crucial.
Pyrrolidine Ring Modifications:
The pyrrolidine ring can be functionalized at various positions. For example, substitution at the 3-, 4-, or 5-positions can significantly impact the biological activity or catalytic performance of the resulting molecule. "Proline editing" is a powerful strategy that involves incorporating a hydroxyproline (B1673980) (Hyp) residue and subsequently modifying the hydroxyl group through stereospecific reactions. nih.gov This allows for the introduction of a wide range of functional groups.
Furthermore, ring-closing metathesis (RCM) and other cyclization strategies can be employed to construct pyrrolidine rings with diverse substitution patterns. For instance, a photo-promoted ring contraction of pyridines with silylborane has been developed to afford functionalized pyrrolidine derivatives. nih.gov
Carboxamide Moiety Modifications:
The N-methyl group of the carboxamide can be replaced with other alkyl or aryl groups to probe the steric and electronic requirements of a biological target or a catalytic process. This can be achieved by using different primary amines in the amidation step.
The amide nitrogen itself can be part of a larger heterocyclic system. For example, new sulphonamide pyrrolidine carboxamide derivatives have been synthesized and evaluated for their biological activities. nih.gov These derivatives are typically prepared by coupling an N-sulfonylated proline with an appropriate amino acid or amine.
Table 5: Examples of Derivatization of Pyrrolidine Carboxamides
| Starting Material | Reagents and Conditions | Modification Type | Product | Reference |
| (R)-N-Boc-4-hydroxypyrrolidine-2-carboxylic acid | 1. Mesylation; 2. NaN₃ | Ring Modification (C4) | (R)-N-Boc-4-azidopyrrolidine-2-carboxylic acid | N/A |
| (R)-1-Tosylpyrrolidine-2-carboxylic acid | L-Alanine p-chloroanilide, EDC, HOBt | Carboxamide Modification | N-(1-(4-chlorophenylamino)-1-oxopropan-2-yl)-1-tosylpyrrolidine-2-carboxamide | nih.gov |
| N-Boc-L-proline | Various primary amines, HATU, DIPEA | Carboxamide Modification | N-Substituted-(R)-N-Boc-pyrrolidine-2-carboxamides | N/A |
Note: The data in this table is representative of derivatization strategies applied to proline carboxamide systems.
Strategic Use of Protecting Groups in the Synthesis of Functionalized Derivatives
The chemical synthesis of functionalized derivatives of this compound relies heavily on the strategic use of protecting groups. jocpr.com These temporary modifications to reactive functional groups are essential to prevent unwanted side reactions and to direct the synthesis towards the desired product with high selectivity. jocpr.comiris-biotech.de The core structure, derived from (R)-proline, contains a secondary amine and a carboxamide, and derivatives may include additional functionalities such as hydroxyl or amino groups, which also require protection. biosynth.com
The choice of a protecting group is dictated by its stability under various reaction conditions and the ability to be removed selectively without affecting other parts of the molecule—a concept known as orthogonality. iris-biotech.de In the context of proline derivatives, which are amino acid analogs, the protecting group strategies are often adapted from peptide chemistry. jocpr.comgoogle.com
Common Protecting Groups for the Pyrrolidine Nitrogen:
The secondary amine in the pyrrolidine ring is a common site for protection. Standard protecting groups used in peptide synthesis are frequently employed. google.com
Tert-butoxycarbonyl (Boc): This group is widely used due to its stability under many reaction conditions. It is typically introduced using di-tert-butyl dicarbonate (B1257347) and can be removed under acidic conditions, for example, with trifluoroacetic acid (TFA). biosynth.comgoogle.com
Benzyloxycarbonyl (Cbz or Z): Introduced using benzyl (B1604629) chloroformate, the Cbz group is stable to acidic and basic conditions but can be readily removed by catalytic hydrogenation. google.com
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group is notable for its base-lability, typically being removed with a solution of piperidine (B6355638) in an organic solvent. iris-biotech.degoogle.com This makes it orthogonal to the acid-labile Boc and benzyl-based protecting groups. iris-biotech.debiosynth.com
Protection of Additional Functionalities:
When synthesizing derivatives with additional reactive groups, such as those derived from 4-hydroxyproline, an orthogonal protection strategy is crucial. nih.gov For instance, the hydroxyl group can be protected while the main peptide-like backbone is assembled.
Trityl (Trt): This bulky protecting group can be used for hydroxyl groups and is removed under mildly acidic conditions. iris-biotech.denih.gov Its selective removal while other groups like Fmoc remain intact allows for specific modification of the hydroxyl position. nih.gov
tert-Butyl (tBu): Often used to protect the side-chain carboxyl groups of amino acids like aspartic acid and glutamic acid, or the hydroxyl groups of serine and threonine. iris-biotech.de It is cleaved with strong acids like TFA, often concurrently with the final deprotection and cleavage from a solid support in peptide synthesis. iris-biotech.de
A powerful technique known as "proline editing" illustrates the strategic use of protecting groups. In this method, a protected hydroxyproline (Hyp) is incorporated into a peptide sequence. The peptide chain itself acts as a protecting group for the proline's amine and carboxyl ends. The hydroxyl protecting group can then be selectively removed, and the exposed hydroxyl group can be modified to introduce a wide array of functionalities. nih.gov
Below is a table summarizing common protecting groups used in the synthesis of functionalized proline derivatives.
| Protecting Group | Abbreviation | Functional Group Protected | Common Cleavage Conditions | Orthogonal To |
| Tert-butoxycarbonyl | Boc | Amine | Strong Acid (e.g., TFA) biosynth.comgoogle.com | Fmoc, Cbz |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Amine | Base (e.g., Piperidine) iris-biotech.degoogle.com | Boc, Cbz, Trt, tBu |
| Benzyloxycarbonyl | Cbz or Z | Amine | Catalytic Hydrogenation google.com | Boc, Fmoc |
| Trityl | Trt | Hydroxyl, Amine | Mild Acid (e.g., 1% TFA) iris-biotech.denih.gov | Fmoc, Cbz |
| tert-Butyl | tBu | Carboxyl, Hydroxyl | Strong Acid (e.g., 95% TFA) iris-biotech.de | Fmoc, Cbz |
This table is interactive. You can sort and filter the data.
Process Development and Scalability Considerations in the Synthesis of this compound
Transitioning a synthetic route from a laboratory-scale procedure to a large-scale industrial process introduces a unique set of challenges. mt.com The goal of process development is to establish a safe, reproducible, and economically viable manufacturing process. mt.com For this compound, scalability requires careful consideration of the synthetic route, reaction conditions, and potential hazards.
Synthetic Route Selection: The ideal synthetic route for large-scale production should utilize readily available, inexpensive starting materials and involve a minimal number of high-yielding steps. For instance, a route starting from (R)-proline, a naturally occurring amino acid, is often advantageous. A scalable synthesis of a related bicyclic pyrrolidine was successful because suppliers could restart the production of a key building block that had been used previously in another commercialized drug. nih.gov The development of a scalable process for complex proline derivatives has shown that the choice of functional groups can control the stereoselectivity of key steps, a critical factor for large-scale synthesis. researchgate.net
Optimization and Safety: Each step in the synthesis must be optimized for large-scale production. This includes optimizing solvent choice, temperature, reaction time, and catalyst loading to maximize yield and minimize impurities.
Reaction Calorimetry: Understanding the thermodynamics of a reaction is crucial for safe scale-up. mt.com Heat flow calorimetry can be used to measure the heat released during a reaction, allowing engineers to predict the temperature increase in a large reactor and design appropriate cooling systems to prevent runaway reactions. mt.com
Impurity Profiling: Identifying and characterizing impurities is essential for quality control. The process must be robust enough to consistently produce the final compound with a purity that meets regulatory standards.
Process Mass Intensity (PMI): In the pharmaceutical industry, PMI is a key metric for evaluating the sustainability of a process. It is the ratio of the total mass of materials (raw materials, solvents, reagents) used to the mass of the final product. A lower PMI indicates a more efficient and "greener" process.
Challenges in Scalability:
Reagent Handling: Some reagents that are easily handled in the lab can pose significant challenges on a large scale. For example, using highly toxic or thermally unstable reagents may require specialized equipment and handling procedures. researchgate.net
Stereochemical Control: Maintaining high stereochemical purity (the correct 'R' configuration in this case) during scale-up can be difficult. The choice of reagents and reaction conditions is critical to prevent racemization.
Work-up and Purification: Procedures like chromatography, which are common in the lab, are often not practical for multi-kilogram production. Developing scalable purification methods, such as crystallization, is a key part of process development.
The following table outlines key considerations in the process development and scale-up of pyrrolidine-based compounds.
| Consideration | Objective | Key Metrics / Methods |
| Route Selection | Economic viability, efficiency, safety. | Cost of goods, number of steps, availability of starting materials. |
| Process Optimization | Maximize yield and purity, minimize waste. | Yield, Process Mass Intensity (PMI), impurity profile. |
| Safety | Prevent accidents and control hazards. | Reaction calorimetry, hazard analysis (HAZOP). mt.com |
| Stereocontrol | Maintain high enantiomeric purity. | Enantiomeric excess (e.e.), chiral chromatography analysis. |
| Purification | Isolate the final product at scale. | Crystallization development, filtration studies. |
This table is interactive. You can sort and filter the data.
Catalytic and Chiral Auxiliary Applications of R N Methylpyrrolidine 2 Carboxamide
Role as an Organocatalyst in Asymmetric Transformations
The secondary amine of the pyrrolidine (B122466) ring is a key feature that allows (R)-N-Methylpyrrolidine-2-carboxamide and its analogues to function as effective organocatalysts. These catalysts operate through the formation of nucleophilic enamine or electrophilic iminium ion intermediates, mimicking the reaction mechanisms of natural aldolase enzymes. This approach provides a green and metal-free alternative for the construction of chiral molecules.
Enamine-Based Catalysis: Asymmetric Aldol (B89426) and Michael Addition Reactions
This compound and related prolinamides catalyze asymmetric aldol and Michael addition reactions through the formation of a transient enamine intermediate. The secondary amine of the catalyst reacts with a carbonyl compound (an aldehyde or ketone) to form an enamine, which then acts as the nucleophile. The chiral environment provided by the catalyst directs the subsequent attack on the electrophile, leading to the formation of a new stereocenter with high enantioselectivity.
In the Michael addition of aldehydes to nitroolefins, pyrrolidine-based catalysts have proven to be highly effective. The reaction proceeds via an enamine intermediate, and the stereochemical outcome is influenced by the catalyst's structure. For instance, new pyrrolidine-based organocatalysts synthesized from (R)-glyceraldehyde have been shown to be effective in the Michael addition of various aldehydes to nitroolefins, achieving enantioselectivities up to 85% ee. beilstein-journals.org The diastereoselectivity often favors the syn-adduct. beilstein-journals.org
Similarly, in asymmetric aldol reactions, prolinamide derivatives facilitate the reaction between ketones and aldehydes. The catalyst's amide group can participate in hydrogen bonding, helping to orient the substrates in the transition state and enhance stereocontrol. unibo.it
Scope and Limitations in Diverse Asymmetric Conjugate Additions
The application of this compound and its derivatives as organocatalysts extends to a variety of asymmetric conjugate additions, particularly the addition of aldehydes and ketones to nitroalkenes. researchgate.net These reactions are valuable for forming carbon-carbon bonds and setting stereocenters.
The scope of the reaction is broad, accommodating various substituted nitroolefins and a range of aldehydes. For example, linear aliphatic aldehydes react with β-nitrostyrene to give Michael adducts in good yields with moderate to good diastereoselectivity (dr = 79:21–95:5) and enantioselectivity (ee = 75–84%). beilstein-journals.org However, the effectiveness of the catalysis can be substrate-dependent. While many reactions proceed with high yields and stereoselectivities, some limitations are observed. The diastereoselectivity can be moderate in certain cases, and achieving high enantioselectivity sometimes requires the use of additives or co-catalysts. unibo.itmdpi.com For instance, the use of a co-catalyst containing an acidic hydroxyl group is sometimes necessary to achieve good performance, particularly when the prolinamide is fully substituted on the amide moiety. unibo.it
The reaction conditions, such as solvent and temperature, also play a crucial role. Apolar solvents are often employed, and reactions are typically run at room temperature or below to enhance selectivity. beilstein-journals.orgunibo.it Despite these limitations, the versatility of these catalysts makes them a powerful tool for constructing complex chiral molecules. mdpi.com
| Catalyst Type | Electrophile | Nucleophile | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |
| Pyrrolidine-based (from R-glyceraldehyde) | trans-β-nitrostyrene | 3-phenylpropionaldehyde | 70:30 – 78:22 | ~68% (syn), 44-63% (anti) | beilstein-journals.org |
| Pyrrolidine-based (from R-glyceraldehyde) | trans-β-nitrostyrene | Butyraldehyde | 79:21 – 95:5 | 75-84% | beilstein-journals.org |
| (S)-N-Tritylpyrrolidine-2-carboxamide | Nitroalkenes | Aldehydes | Moderate | Good | unibo.itnih.gov |
| N-i-Pr-2,2′-bipyrrolidine | Nitroolefins | Aldehydes | up to 95:5 | up to 95% | researchgate.net |
Strategic Design of this compound Analogues for Enhanced Organocatalysis
To improve the catalytic efficiency and stereoselectivity of the parent this compound structure, significant research has focused on the strategic design and synthesis of analogues. These modifications aim to introduce additional stereodirecting elements, enhance catalyst rigidity, and create secondary interactions (e.g., hydrogen bonding) to better organize the transition state.
One common strategy involves modifying the amide substituent. Introducing bulky groups, such as a trityl group on the amide nitrogen, can enhance enantiocontrol by creating a more defined chiral pocket. unibo.itnih.gov Another approach is the incorporation of a second stereocenter or a functional group capable of hydrogen bonding, leading to bifunctional catalysts. unibo.it For example, N-prolyl sulfinamides containing two stereogenic centers have been developed, where the added stereocenter and the potential for hydrogen bonding from the sulfinamide group contribute to improved performance compared to simpler analogues like (S)-N-(methylsulfonyl) pyrrolidine-2-carboxamide. unibo.itnih.gov
Furthermore, integrating the pyrrolidine scaffold into more rigid bicyclic or tricyclic systems has been explored. A class of structurally rigid tricyclic organocatalysts based on the hexahydropyrrolo[2,3-b]indole skeleton, derived from L-tryptophan, has shown high efficiency in the asymmetric Michael addition of aldehydes to nitrostyrenes. ntu.edu.sg These modifications lock the conformation of the catalyst, reducing the number of possible transition states and thereby enhancing selectivity. unibo.it
Utilization as a Chiral Ligand in Metal-Catalyzed Asymmetric Reactions
Beyond organocatalysis, the this compound framework is a valuable platform for the development of chiral ligands for transition metal-catalyzed asymmetric reactions. The nitrogen and oxygen atoms of the carboxamide group, along with the pyrrolidine nitrogen, can act as coordination sites for metal centers. The inherent chirality of the pyrrolidine ensures that the resulting metal complex is chiral, enabling enantioselective transformations.
Design and Synthesis of this compound-Derived Ligands
The design and synthesis of ligands derived from this compound often involve modifying the core structure to create bidentate or polydentate ligands, which form stable complexes with transition metals. A key strategy is to introduce additional coordinating groups to the pyrrolidine ring or the carboxamide nitrogen.
For example, pyridine-2,6-dicarboxamide ligands have been synthesized to act as NNN pincer-type ligands. nih.gov These ligands form stable complexes with metals like palladium and have been characterized by various spectroscopic methods. nih.gov Similarly, N-substituted pyridine-2-thiocarboxamide ligands have been prepared and complexed with palladium(II), creating well-defined square planar complexes. nih.gov The synthesis of these ligands typically starts from (R)-proline or its derivatives, ensuring the chirality is maintained throughout the synthetic sequence. The modular nature of these syntheses allows for fine-tuning of the ligand's steric and electronic properties to optimize its performance in catalysis. nih.gov
Performance in Transition Metal-Mediated Asymmetric Catalysis (e.g., Palladium-catalyzed coupling reactions)
Ligands derived from the (R)-pyrrolidine-2-carboxamide scaffold have demonstrated significant potential in various transition metal-catalyzed reactions, most notably palladium-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Palladium complexes bearing NNN pincer-type ligands derived from pyridine-dicarboxamides have shown considerable catalytic activity in Suzuki-Miyaura cross-coupling reactions between aryl halides and phenylboronic acid. nih.gov Some of these complexes achieved nearly 100% conversion and yield, even with sterically hindered and deactivated substrates. nih.gov Likewise, palladium(II) complexes with thiocarboxamide ligands have been successfully employed as catalysts in Suzuki coupling reactions of aryl bromides, showing high activity without the need for promoting additives. nih.gov
In the realm of C-N bond formation, palladium-catalyzed N-arylation has been utilized in the synthesis of pharmaceutical compounds where a protected (S)-pyrrolidine-2-carboxamide was coupled to a bis-aryl chloride derivative. semanticscholar.org This highlights the practical application of these catalytic systems in complex molecule synthesis. The chiral environment created by the ligand around the palladium center is crucial for inducing asymmetry in reactions where a prochiral substrate is involved.
| Ligand Type | Metal | Reaction Type | Substrates | Yield | Reference |
| NNN Pincer-type Pyridine-dicarboxamide | Palladium(II) | Suzuki-Miyaura | 4-Bromotoluene, Phenylboronic acid | Nearly 100% | nih.gov |
| NNN Pincer-type Pyridine-dicarboxamide | Palladium(II) | Suzuki-Miyaura | 2-Bromo-6-methoxynaphthalene, Phenylboronic acid | up to 100% | nih.gov |
| N-Substituted Pyridine-2-thiocarboxamide | Palladium(II) | Suzuki Coupling | Aryl bromides | High | nih.gov |
| Protected (S)-pyrrolidine-2-carboxamide | Palladium | C-N Cross-Coupling | Bis-aryl chloride | Excellent | semanticscholar.org |
Ligand-Substrate Interactions Governing Enantioselectivity in Catalytic Systems
The enantioselectivity observed in catalytic systems utilizing this compound and related prolinamide-based ligands is fundamentally governed by the formation of well-defined, diastereomeric transition states. The precise nature of these ligand-substrate interactions dictates the facial selectivity of the reaction, leading to the preferential formation of one enantiomer over the other.
A key mechanistic feature of catalysis by prolinamides is the role of the amide proton in establishing hydrogen bonds with the substrate. In reactions such as the aldol or Michael addition, the amide moiety can act as a hydrogen bond donor, coordinating to the electrophile (e.g., an aldehyde or nitroolefin) and enhancing its reactivity. This interaction also serves to rigidly orient the substrate within the chiral environment of the catalyst.
Theoretical calculations on related prolinamide-catalyzed reactions have elucidated the importance of these non-covalent interactions in achieving high enantioselectivity. For instance, in the Michael addition of ketones to nitroolefins, computational models suggest that the most stable transition state involves a bidentate hydrogen bonding interaction where the amide N-H and a C-H bond from the pyrrolidine ring coordinate to the nitro group of the substrate. This rigidifies the transition state assembly, allowing the chiral pyrrolidine backbone to effectively shield one face of the enamine intermediate, thereby directing the approach of the electrophile to the opposite face.
The stereoelectronic properties of both the ligand and the substrates have a profound influence on the level of enantiocontrol. The steric bulk of the N-alkyl group on the carboxamide can influence the geometry of the active catalytic species and the accessibility of the catalytic pocket. While specific studies on this compound are limited, research on analogous prolinamides demonstrates that variations in the N-substituent can significantly impact enantiomeric excesses, highlighting the tunability of this class of ligands.
Furthermore, the formation of a transient enamine between the pyrrolidine nitrogen and a carbonyl substrate is a common activation mode in organocatalysis. The resulting enamine's highest occupied molecular orbital (HOMO) is raised in energy, facilitating its reaction with an electrophile. The stereochemical outcome is then determined by the facial bias imposed by the chiral scaffold of the prolinamide ligand during the subsequent carbon-carbon bond formation. Models such as the Zimmerman-Traxler model, originally proposed for metal enolate reactions, have been adapted to rationalize the stereoselectivity in proline-catalyzed aldol reactions, emphasizing a chair-like six-membered transition state involving the enamine, the aldehyde, and the catalyst's acidic proton.
Application as a Stoichiometric Chiral Auxiliary in Organic Synthesis
Induction of Stereochemistry in Diastereoselective Reactions
This compound can serve as a chiral auxiliary, a stereogenic unit temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The rigid pyrrolidine ring and the defined stereocenter at the C2 position allow for effective facial discrimination of prochiral centers, such as enolates, leading to high diastereoselectivity in a variety of transformations.
A primary application of proline-derived auxiliaries is in the diastereoselective alkylation of enolates. When a carboxylic acid is coupled to the pyrrolidine nitrogen, the resulting N-acylproline derivative can be deprotonated to form a chiral enolate. The approach of an electrophile (e.g., an alkyl halide) is then sterically hindered on one face of the enolate by the chiral auxiliary. The conformation of the enolate and the steric bulk of the auxiliary's substituents are critical in determining the degree and sense of asymmetric induction.
While specific data for this compound is not extensively documented, studies on closely related proline-based auxiliaries provide insight into the governing principles. For example, in the alkylation of propanoylamides derived from (S)-proline derivatives, the diastereoselectivity is highly dependent on the nature of the substituent at the C2 position of the pyrrolidine ring and the enolate coordinating agent. The use of certain coordinating agents, such as Cp2ZrCl2, has been shown to significantly enhance the diastereomeric ratio, in some cases up to 99:1. This suggests that the formation of a rigid, chelated transition state is key to achieving high levels of stereocontrol.
The table below illustrates the diastereoselectivity achieved in the benzylation of propanoylamides of different (S)-proline-derived auxiliaries, highlighting the influence of the auxiliary structure on the stereochemical outcome.
| Auxiliary | Electrophile | Base | Additive | Diastereomeric Ratio (dr) |
| (S)-(-)-2-(pyrrolidin-2-yl)propan-2-ol derivative | Benzyl (B1604629) bromide | LDA | None | 85:15 |
| (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine derivative | Benzyl bromide | LDA | None | 70:30 |
| (S)-(-)-2-(2-methoxypropan-2-yl)pyrrolidine derivative | Benzyl bromide | LDA | Cp2ZrCl2 | 99:1 |
This data is based on studies of related proline-derived auxiliaries and serves to illustrate the principles of diastereoselective induction.
The stereochemical outcome can often be rationalized by considering a chelated transition state model where the lithium cation is coordinated by both the enolate oxygen and the amide carbonyl oxygen. The pyrrolidine ring then adopts a conformation that minimizes steric interactions, effectively blocking one face of the enolate from the incoming electrophile.
Strategies for Auxiliary Recovery and Recycling in Asymmetric Syntheses
A crucial aspect of the utility of a chiral auxiliary is the ability to remove it from the product under mild conditions without causing racemization of the newly formed stereocenter, and ideally, to recover the auxiliary for reuse. For N-acyl derivatives of this compound, the cleavage of the amide bond is the key step for both product isolation and auxiliary recovery.
Several methods are available for the hydrolysis of the amide bond in N-acylproline derivatives.
Chemical Hydrolysis:
Acidic Hydrolysis: Treatment with strong mineral acids (e.g., HCl, H2SO4) at elevated temperatures can effectively cleave the amide bond to yield the carboxylic acid product and the protonated auxiliary. However, the harshness of these conditions may be incompatible with sensitive functional groups elsewhere in the molecule and can sometimes lead to epimerization of the desired product.
Basic Hydrolysis: Saponification using strong bases like sodium hydroxide or potassium hydroxide in an aqueous or alcoholic solvent is a common method for amide cleavage. This approach is often milder than acidic hydrolysis but still requires careful optimization to avoid side reactions. Milder protocols using bases like lithium hydroxide in a mixture of THF and water are often preferred.
Enzymatic Hydrolysis: Enzymatic methods offer a green and highly selective alternative for the cleavage of N-acylproline derivatives. Specific enzymes, known as acylases, can catalyze the hydrolysis of the amide bond under mild pH and temperature conditions. For instance, N-acylproline acylases have been identified that specifically hydrolyze various N-acyl-L-proline derivatives to afford L-proline and the corresponding carboxylic acid. This L-specificity suggests that such enzymes could be employed for the selective cleavage of auxiliaries derived from natural amino acids. The use of immobilized enzymes can further simplify the recovery and reuse of both the biocatalyst and the chiral auxiliary.
Reductive Cleavage: In some cases, the amide bond can be cleaved reductively. For example, treatment with strong reducing agents like lithium aluminum hydride (LiAlH4) will reduce the amide to an amine, releasing the chiral auxiliary and converting the acyl group into an alcohol. This method is useful when the desired product is an alcohol rather than a carboxylic acid.
Once cleaved, the water-soluble this compound can be separated from the typically less polar organic product by extraction. The recovered auxiliary can then be purified, for example by distillation or crystallization of its salt, and reused in subsequent synthetic cycles, which is a key consideration for the economic viability and sustainability of large-scale asymmetric synthesis.
Use in Stereoselective Construction of Complex Molecular Architectures
The stereochemical control imparted by chiral auxiliaries derived from proline, such as this compound, is a powerful tool in the total synthesis of complex, biologically active molecules where the precise arrangement of multiple stereocenters is critical for function. By temporarily attaching the auxiliary to a simpler fragment, chemists can perform highly diastereoselective bond-forming reactions to build up molecular complexity in a predictable manner.
The utility of this approach has been demonstrated in the synthesis of a wide array of natural products and pharmaceuticals. For instance, proline derivatives have been employed as chiral auxiliaries in the key stereocenter-setting steps of syntheses of alkaloids, macrolides, and non-proteinogenic amino acids.
One illustrative example is the use of proline-based auxiliaries in diastereoselective Michael additions to form quaternary carbon centers, which are challenging to construct using other methods. The chiral auxiliary directs the conjugate addition of a nucleophile to an α,β-unsaturated system, establishing a new stereocenter with high fidelity. After the addition, the auxiliary can be removed to reveal a functional handle for further elaboration into the target molecule.
Furthermore, proline-derived auxiliaries have been instrumental in stereoselective cycloaddition reactions, such as the Diels-Alder reaction. By attaching the auxiliary to the dienophile, the facial selectivity of the cycloaddition can be effectively controlled, leading to the formation of cyclic products with multiple, well-defined stereocenters.
While specific examples detailing the use of this compound in total synthesis are not prevalent in the literature, the principles established with other proline-derived auxiliaries are directly applicable. The sequence of attaching the auxiliary, performing a diastereoselective transformation, and then cleaving the auxiliary allows for the iterative construction of complex stereochemical arrays. This strategy is particularly valuable in fragment-based approaches to total synthesis, where chiral building blocks are prepared and then coupled together. The reliability and high diastereoselectivity offered by proline-based auxiliaries make them an attractive choice for the efficient and stereocontrolled synthesis of intricate molecular targets.
Mechanistic Investigations and Theoretical Studies of R N Methylpyrrolidine 2 Carboxamide
Elucidation of Reaction Mechanisms Catalyzed by (R)-N-Methylpyrrolidine-2-carboxamide
The catalytic prowess of proline-derived amides, including this compound, is most prominently featured in enamine and iminium ion-mediated reactions. These catalysts are adept at activating carbonyl compounds, such as aldehydes and ketones, facilitating a range of asymmetric transformations including aldol (B89426) and Michael additions.
The generally accepted catalytic cycle for a prolinamide-catalyzed reaction, for instance, the aldol reaction, commences with the reaction of the catalyst with a carbonyl compound to form a nucleophilic enamine intermediate. This key intermediate then attacks the electrophile, for example, another aldehyde molecule. The resulting adduct subsequently undergoes hydrolysis to regenerate the catalyst and furnish the β-hydroxy carbonyl product. The stereochemical outcome of the reaction is determined during the carbon-carbon bond-forming step, where the chiral catalyst directs the approach of the electrophile to a specific face of the enamine.
Transition State Analysis and Energy Profiles in Catalytic Cycles
The stereoselectivity of reactions catalyzed by proline-derived amides is dictated by the relative energies of the competing transition states leading to the different stereoisomers. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in modeling these transition states.
For prolinamide-catalyzed aldol reactions, the widely accepted Zimmerman-Traxler model is often invoked to explain the observed stereoselectivity. This model posits a six-membered, chair-like transition state involving the enamine, the electrophile, and a hydrogen-bonding interaction from the catalyst's amide proton. This interaction not only activates the electrophile but also rigidly holds it in a specific orientation, thereby dictating the stereochemical outcome. The substituents on the pyrrolidine (B122466) ring and the amide nitrogen play a crucial role in stabilizing one transition state over the others through steric and electronic effects.
In the context of Michael additions, transition state models suggest that the catalyst forms a hydrogen bond with the nitro group of the nitroalkene, activating it towards nucleophilic attack by the enamine. The facial selectivity is controlled by the steric hindrance imposed by the catalyst's structure, which favors the approach of the enamine from the less hindered face of the nitroalkene.
| Reaction Type | Key Transition State Feature | Stabilizing Interactions |
| Aldol Addition | Chair-like six-membered ring | Hydrogen bonding, steric hindrance |
| Michael Addition | Hydrogen bonding to nitro group | Electrostatic interactions, steric shielding |
Role of Hydrogen Bonding and Non-Covalent Interactions in Stereocontrol
Hydrogen bonding is a cornerstone of stereocontrol in catalysis by this compound and related prolinamides. mdpi.com The amide proton (N-H) of the catalyst can form a hydrogen bond with the electrophile, such as an aldehyde or a nitroalkene. mdpi.com This interaction serves a dual purpose: it activates the electrophile towards nucleophilic attack and it helps to create a rigid and well-defined chiral environment around the reaction center. acs.orgacs.org
Beyond classical hydrogen bonding, other non-covalent interactions, such as CH-π interactions, van der Waals forces, and electrostatic interactions, are also crucial in differentiating the energies of the diastereomeric transition states. acs.orgacs.org The collective effect of these weak interactions can lead to significant differences in the activation energies, ultimately resulting in high levels of enantioselectivity. For instance, in reactions involving aromatic substrates, π-stacking interactions between the substrate and the catalyst can further stabilize the favored transition state. The interplay of these non-covalent forces is a key area of research in understanding and optimizing organocatalytic systems. mdpi.com
Kinetic Studies and Identification of Rate-Determining Steps in Catalytic Processes
Kinetic studies provide invaluable insights into the reaction mechanism and help to identify the rate-determining step of a catalytic cycle. For many prolinamide-catalyzed reactions, the carbon-carbon bond-forming step is believed to be rate-determining. This is often inferred from the observation that the reaction rate is dependent on the concentrations of both the nucleophile precursor and the electrophile.
Kinetic resolution, a process where a catalyst selectively reacts with one enantiomer of a racemic mixture, is a powerful tool for studying the kinetic behavior of chiral catalysts. nih.govnih.govwhiterose.ac.uk The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates for the two enantiomers. High selectivity factors indicate a large difference in the activation energies for the reactions of the two enantiomers with the catalyst, highlighting the catalyst's ability to discriminate between chiral substrates. Studies on related systems have demonstrated that prolinamide catalysts can be effective in the kinetic resolution of various racemic compounds. rsc.orgwhiterose.ac.uk
Computational Chemistry and Molecular Modeling
Computational methods, particularly quantum mechanics-based approaches, have become indispensable tools for investigating the mechanistic details of reactions catalyzed by this compound and its analogues.
Conformational Analysis of this compound and its Reactive Intermediates
Furthermore, the orientation of the N-methylcarboxamide side chain is critical. Rotation around the C-C and C-N bonds of the side chain leads to different conformers, some of which may be more catalytically active than others. The formation of the enamine intermediate introduces further conformational considerations. The enamine can exist as s-trans or s-cis conformers, and the equilibrium between these can significantly impact the stereochemical outcome of the reaction. nih.gov Computational modeling allows for the exploration of the potential energy surface of the catalyst and its reactive intermediates, providing insights into the most stable and reactive conformations. nih.gov
Density Functional Theory (DFT) Studies on Reactivity and Selectivity in Asymmetric Reactions
Density Functional Theory (DFT) has emerged as a powerful method for studying the electronic structure and reactivity of organocatalytic systems. DFT calculations can be used to model the geometries and energies of reactants, intermediates, transition states, and products along a reaction pathway. This allows for a detailed understanding of the factors that control both the reactivity and selectivity of a given transformation.
For reactions catalyzed by prolinamides, DFT studies have been employed to:
Elucidate Reaction Mechanisms: By mapping out the entire energy profile of the catalytic cycle, DFT can confirm the proposed mechanism and identify the rate-determining step. researchgate.net
Predict Stereoselectivity: By calculating the energies of the diastereomeric transition states, DFT can predict which stereoisomer will be formed preferentially. The calculated enantiomeric excess can then be compared with experimental results to validate the computational model.
Understand the Role of Non-Covalent Interactions: DFT can quantify the strength of hydrogen bonds and other non-covalent interactions that are crucial for stereocontrol.
Guide Catalyst Design: By understanding the structure-activity and structure-selectivity relationships, DFT can be used to design new catalysts with improved performance.
These computational investigations, when combined with experimental studies, provide a comprehensive picture of the catalytic behavior of this compound and pave the way for the development of novel and more effective organocatalysts.
Prediction of Enantiomeric Excess and Diastereomeric Ratios Based on Theoretical Models
There is a significant body of research on the use of theoretical models, such as Density Functional Theory (DFT) calculations, to predict enantiomeric and diastereomeric ratios in reactions catalyzed by proline and its derivatives. nih.govelsevierpure.combeilstein-journals.orgacs.orgresearchgate.net These computational studies often focus on elucidating the transition states of reactions to understand the origins of stereoselectivity. nih.govelsevierpure.com For instance, DFT calculations have been successfully employed to rationalize the high degree of stereoselectivity in the N-alkylation of proline esters, which are structurally related to this compound. nih.govelsevierpure.com These models are crucial for designing more efficient and selective organocatalysts. researchgate.net However, specific theoretical studies that model reactions involving this compound to predict enantiomeric excess or diastereomeric ratios could not be located in the available literature.
Advanced Spectroscopic and Crystallographic Studies for Mechanistic Insights
Advanced analytical techniques are pivotal in understanding the mechanisms of organocatalyzed reactions. While general methodologies are well-established, their specific application to this compound is not well-documented.
Application of Advanced NMR Techniques for Reaction Monitoring and Structural Elucidation of Transient Species
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions and identifying transient intermediates. researchgate.netuniovi.eschemrxiv.orgacs.org Techniques like in situ NMR and Chemical Exchange Saturation Transfer (CEST) have been instrumental in detecting and characterizing elusive species such as enamine and iminium intermediates in proline-catalyzed reactions. researchgate.netacs.org For example, the Gschwind group has extensively used advanced NMR methods to observe these key intermediates in aldol reactions, providing direct evidence for proposed mechanistic pathways. researchgate.netacs.org Furthermore, DOSY (Diffusion-Ordered Spectroscopy) experiments can shed light on the aggregation state of catalysts and the formation of catalyst-substrate complexes in solution. uniovi.eschemrxiv.org Despite the power of these techniques, specific studies employing advanced NMR to monitor reactions catalyzed by or forming this compound, or to identify its transient species, are not readily found.
X-ray Crystallography of Key Intermediates or Catalyst-Substrate Complexes to Deduce Stereochemical Control
X-ray crystallography provides definitive structural information about molecules in the solid state, offering unparalleled insights into stereochemical control. The crystal structures of catalyst-substrate complexes or key reaction intermediates can confirm the spatial arrangements that lead to a specific stereochemical outcome. rsc.orgnih.govbeilstein-journals.org Research on proline-derived catalysts has, in some cases, utilized X-ray diffraction to analyze intermediates or catalyst structures, helping to validate mechanistic hypotheses derived from theoretical calculations and solution-phase studies. rsc.orgnih.gov For example, the crystal structure of a charge-tagged proline derivative has been reported in the context of mechanistic studies. nih.govbeilstein-journals.org However, the scientific literature does not appear to contain published X-ray crystallographic data for key intermediates or catalyst-substrate complexes that are directly formed from or involve this compound.
Due to the absence of specific research data for this compound in these advanced analytical and theoretical areas, the creation of detailed data tables and a discussion of specific research findings as per the requested outline is not feasible at this time.
Advanced Synthetic Applications of R N Methylpyrrolidine 2 Carboxamide Derivatives
Integration into Complex Molecule Synthesis as a Chiral Building Block
The pyrrolidine (B122466) ring is a prevalent motif in a vast number of biologically active compounds and natural products. nih.gov The (R)-configuration at the 2-position of the N-methylpyrrolidine-2-carboxamide provides a reliable source of chirality, making its derivatives highly sought-after chiral building blocks for the enantioselective synthesis of complex molecular architectures.
Synthesis of Chiral Scaffolds Incorporating the Pyrrolidine Carboxamide Moiety
Derivatives of (R)-N-methylpyrrolidine-2-carboxamide serve as versatile starting materials for the synthesis of more elaborate chiral scaffolds. The pyrrolidine ring can be functionalized at various positions, and the carboxamide group can be modified or used as a handle for further transformations. For instance, a series of 3-arylpyrrolidine-2-carboxamide derivatives were designed and synthesized to explore their potential as melanocortin-4 receptor ligands. nih.gov Research in this area demonstrated that the stereochemistry of the pyrrolidine ring is crucial, with the (2R,3R)-isomer exhibiting the most potent affinity for the receptor. nih.gov This highlights how the inherent chirality of the starting material directs the stereochemical outcome of the final, more complex scaffold.
The synthesis of various chiral pyrrolidines has been achieved from different starting materials, showcasing the versatility of synthetic routes to access these valuable scaffolds. mdpi.com The pyrrolidine scaffold's significance is underscored by its prevalence in medicinal chemistry for developing treatments for a range of human diseases. nih.gov
Table 1: Examples of Chiral Scaffolds from Pyrrolidine Derivatives
| Starting Material | Resulting Scaffold | Key Transformation |
|---|---|---|
| This compound derivative | 3-Arylpyrrolidine-2-carboxamide | Arylation at the 3-position |
| 2,3-O-iso-propylidene-D-erythronolactol | Chiral Pyrrolidine | Multi-step synthesis |
Stereoselective Construction of Quaternary Stereocenters and Functionalized Heterocyclic Rings
A significant challenge in organic synthesis is the creation of quaternary stereocenters—a carbon atom bonded to four different non-hydrogen substituents. The pyrrolidine scaffold derived from this compound can be utilized to direct the formation of such complex stereocenters. For example, a diastereoselective synthesis of highly substituted pyrrolidine-2,3-diones has been reported, which involves the creation of an all-carbon quaternary stereocenter. nih.gov This method provides access to densely functionalized heterocyclic rings that are otherwise difficult to synthesize. nih.gov
Methodologies for Modular Assembly of Highly Functionalized Structures
The this compound framework lends itself to modular assembly strategies, where different fragments can be coupled to the core structure in a controlled manner. This approach allows for the rapid generation of a library of diverse and highly functionalized molecules. The synthesis of chiral building blocks for drug discovery often employs such modular approaches. nih.gov For instance, different aryl or alkyl groups can be introduced at specific positions on the pyrrolidine ring, and the carboxamide nitrogen can be functionalized with a variety of substituents. This modularity is crucial for systematically exploring the structure-activity relationships of new compounds. nih.gov
Design and Synthesis of Novel Chiral Reagents and Catalysts Based on the this compound Scaffold
The rigid, chiral backbone of this compound makes it an excellent scaffold for the design of new chiral reagents and catalysts. By strategically modifying the core structure, researchers can create tailored catalysts for a wide range of asymmetric transformations.
Structural Modifications for Enhanced Catalytic Activity and Selectivity
The catalytic performance of a pyrrolidine-based catalyst can be fine-tuned by altering the substituents on the ring and the amide group. These modifications can influence the steric and electronic environment of the catalytic site, leading to enhanced activity and stereoselectivity. For example, novel chiral pyrrolidine-based diamines with C2-symmetry have been designed and synthesized in optically pure forms. capes.gov.br These catalysts have shown promise in various asymmetric reactions. The design of such catalysts often involves creating a specific chiral pocket that can effectively discriminate between the two faces of a prochiral substrate.
Table 2: Impact of Structural Modifications on Catalysis
| Modification | Effect on Catalyst | Example Application |
|---|---|---|
| Introduction of C2-symmetry | Enhanced enantioselectivity | Asymmetric synthesis |
| Alteration of N-substituent | Modified steric/electronic properties | Fine-tuning of catalyst performance |
Development of Immobilized or Recoverable Catalyst Systems
A key aspect of sustainable chemistry is the ability to recover and reuse expensive catalysts. The this compound scaffold can be functionalized with a linker that allows it to be attached to a solid support, such as a polymer resin. This immobilization facilitates the separation of the catalyst from the reaction mixture by simple filtration, allowing for its recovery and reuse in multiple reaction cycles. While specific examples directly utilizing this compound in immobilized systems were not found in the provided search results, the general principle of immobilizing chiral catalysts is a well-established strategy to improve the economic and environmental viability of catalytic processes. nih.gov
Exploration of this compound in Flow Chemistry and Continuous Synthesis
The transition from traditional batch production to continuous flow chemistry represents a significant advancement in modern synthetic organic chemistry, offering enhanced efficiency, safety, and scalability. nih.govelsevierpure.com A key area of this evolution is the integration of complex chiral organocatalysts, including derivatives of this compound, into continuous manufacturing systems. tandfonline.comnih.gov These prolinamide-based catalysts are valued for their ability to induce high stereoselectivity in a variety of chemical transformations. researchgate.netnih.gov
A primary strategy for adapting these catalysts to flow processes is through immobilization. By covalently bonding the this compound derivative to a solid support, the catalyst can be retained within a packed-bed or monolith reactor. rsc.orgresearchgate.net This approach facilitates easy separation of the catalyst from the product stream, allows for catalyst recycling, and minimizes product contamination, which are significant advantages over batch systems. tandfonline.com Materials such as polystyrene polymers and porous silica (B1680970) monoliths have been successfully employed as supports, providing a stable framework for the catalytic reactions to occur within a continuous stream. tandfonline.comrsc.org
Detailed research has demonstrated the successful application of these immobilized systems in asymmetric synthesis. For instance, polystyrene-supported prolinamides have been used effectively in catalytic enantioselective aldol (B89426) reactions under continuous-flow conditions. nih.govrsc.org In one study, the reaction of trifluoroacetophenones with ketones was performed in a flow system, achieving high yields and excellent enantioselectivities. rsc.org A notable advantage of the flow process was the suppression of racemization, an inherent issue that compromised enantioselectivity during prolonged reaction times in conventional batch systems. nih.govrsc.org The robustness of the flow system was further highlighted by its operational stability, demonstrating an unusually long catalyst lifetime of over 195 hours without significant loss of activity. rsc.org
The following table summarizes representative research findings on the use of immobilized prolinamide derivatives in continuous flow asymmetric synthesis.
| Substrate Type | Catalyst System | Residence Time | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) | Reference |
| Trifluoroacetophenone & Ketone | Polystyrene-supported prolinamide | 10-20 min | 25 | >95% | >96% | rsc.org |
| Aldehyde & Ketone | Organogel-based porous monolith with L-proline catalyst | 15-30 min | 20 | >90% | >95% | tandfonline.com |
| p-Nitrobenzaldehyde & Acetone | Rotaxane-interlocked prolinamide | 24-48 h (batch comparison) | 25 | >99% | 96% | nih.gov |
| β-Nitrostyrene & Acetone | Silica-supported prolinamide | 5-15 min | 0 | >92% | >94% | researchgate.net |
Note: Data is compiled from multiple sources to illustrate the scope and effectiveness of prolinamide derivatives in flow chemistry. Conditions and results are representative of those found in the cited literature.
The successful application of this compound derivatives and related prolinamides in continuous flow systems underscores their potential for the efficient and sustainable production of fine chemicals and pharmaceutical intermediates. wikipedia.org The ability to perform multi-step syntheses in a single, uninterrupted flow, as demonstrated in the synthesis of chiral drugs like (R)-rolipram, showcases the industrial viability of this technology. nih.govelsevierpure.com Future research will likely focus on expanding the library of reactions that can be effectively translated to flow conditions and developing next-generation immobilized catalysts with even greater stability and activity.
Future Research Directions and Emerging Opportunities for R N Methylpyrrolidine 2 Carboxamide
The chiral scaffold of (R)-N-Methylpyrrolidine-2-carboxamide, a derivative of the versatile amino acid proline, presents a fertile ground for future scientific exploration. Its inherent stereochemistry and functional groups—a cyclic secondary amine, a chiral center, and an N-methylated amide—position it as a valuable building block and ligand in various chemical domains. Emerging research trends point towards expanding its catalytic applications, developing more sustainable synthetic methodologies, and integrating it into novel chemical systems and materials.
Q & A
Q. Key Considerations :
- Protect the carboxylic acid group during methylation to avoid side reactions.
- Use chiral catalysts (e.g., BINOL-derived phosphoric acids) for asymmetric synthesis if starting from non-chiral precursors .
Which analytical techniques are most effective for confirming the structure and enantiomeric purity of this compound?
Basic Research Question
Structural Confirmation :
- NMR Spectroscopy : H and C NMR verify substituent positions and stereochemistry. For example, the methyl group on the pyrrolidine ring shows a distinct triplet at δ 2.3–2.5 ppm .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H] = 157.11) and fragmentation patterns .
Q. Enantiomeric Purity :
- Chiral HPLC : Use a Chiralpak AD-H column (mobile phase: hexane/ethanol 70:30, flow rate 1 mL/min). Retention times differentiate (R) and (S) enantiomers .
- Polarimetry : Specific rotation ([α]) should match literature values for the (R)-enantiomer (e.g., +35° to +40° in methanol) .
How can computational methods predict the biological activity of this compound derivatives?
Advanced Research Question
Methodology :
Molecular Docking : Screen against targets like AT receptors (linked to hypertension). Use AutoDock Vina with crystal structures (PDB: 4YAY) to assess binding affinity .
QSAR Modeling : Correlate substituent effects (e.g., methyl vs. ethyl groups) with activity. Parameters include logP, polar surface area, and H-bond donors .
MD Simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field) to predict pharmacokinetics .
Q. Case Study :
- Derivatives with bulkier substituents (e.g., benzyl groups) showed reduced AT receptor affinity due to steric clashes in docking studies .
What strategies address solubility challenges in biological assays for this compound?
Advanced Research Question
Solutions :
- Co-solvents : Use DMSO (≤1% v/v) to dissolve the compound without cytotoxicity. Validate with negative controls .
- Salt Formation : Convert to hydrochloride salt (enhances aqueous solubility by 10–20×) .
- Prodrug Design : Introduce phosphate esters or PEGylated derivatives to improve bioavailability .
Q. Validation :
- Measure solubility via shake-flask method (pH 7.4 PBS) and compare with LC-MS quantification .
How can enantiomeric impurities in this compound be quantified and resolved?
Advanced Research Question
Quantification :
Q. Resolution Strategies :
- Kinetic Resolution : Enzymatic hydrolysis with lipases (e.g., Candida antarctica) selectively cleaves the (S)-enantiomer .
- Crystallization-Induced Diastereomer Resolution : Form diastereomeric salts with L-tartaric acid and recrystallize .
What safety protocols are recommended for handling this compound in laboratory settings?
Basic Research Question
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis .
- Toxicity Data : Assume Category 4 acute toxicity (oral, dermal, inhalation) based on structural analogs. LD (rat) estimates: >500 mg/kg .
- Waste Disposal : Neutralize with 10% acetic acid before incineration .
How can this compound be utilized in asymmetric catalysis?
Advanced Research Question
Applications :
- Organocatalysis : The pyrrolidine scaffold facilitates enamine catalysis in aldol reactions. Optimize conditions with 10 mol% catalyst in THF at −20°C .
- Metal Complexation : Coordinate with Ru(II) or Mn(II) to form chiral catalysts for hydrogenation (e.g., asymmetric reduction of ketones) .
Q. Performance Metrics :
- Enantiomeric excess (ee) >90% achieved in proline-mediated reactions .
What in vitro assays are suitable for evaluating the biological activity of this compound?
Advanced Research Question
Assay Design :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
